molecular formula C13H15NO2 B14318454 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione CAS No. 111087-23-1

5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione

Cat. No.: B14318454
CAS No.: 111087-23-1
M. Wt: 217.26 g/mol
InChI Key: CPHPZZVQKMZJIA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring and the cyclohexane-1,3-dione core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione typically involves the reaction of 2-pyridinecarboxaldehyde with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but lacking the pyridine ring.

    2-(Pyridin-2-yl)cyclohexane-1,3-dione: Another similar compound with a different substitution pattern on the cyclohexane ring.

Uniqueness

The presence of both the pyridine ring and the 5,5-dimethyl substitution on the cyclohexane-1,3-dione core makes 5,5-Dimethyl-2-(pyridin-2-yl)cyclohexane-1,3-dione unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

111087-23-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5,5-dimethyl-2-pyridin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C13H15NO2/c1-13(2)7-10(15)12(11(16)8-13)9-5-3-4-6-14-9/h3-6,12H,7-8H2,1-2H3

InChI Key

CPHPZZVQKMZJIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2=CC=CC=N2)C

Origin of Product

United States

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